(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 168980-09-4
VCID: VC8080858
InChI: InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
SMILES: CC(C)CC(C(=O)O)NC(=O)C1CCCC1
Molecular Formula: C12H21NO3
Molecular Weight: 227.3 g/mol

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

CAS No.: 168980-09-4

Cat. No.: VC8080858

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid - 168980-09-4

Specification

CAS No. 168980-09-4
Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
IUPAC Name (2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid
Standard InChI InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1
Standard InChI Key CUPRCYCQEIRPTA-JTQLQIEISA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1
SMILES CC(C)CC(C(=O)O)NC(=O)C1CCCC1
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C1CCCC1

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, reflects its branched alkyl chain and amide linkage. Key structural elements include:

  • A cyclopentylformamido group (NH-C(=O)-cyclopentyl-\text{NH-C(=O)-cyclopentyl}) at the second carbon.

  • A 4-methylpentanoic acid backbone with a carboxylic acid terminus.

  • Chirality at the second carbon (S-configuration), critical for biological interactions .

The molecular structure is validated by PubChem (CID 10539933) and Combi-Blocks , with the following computed properties:

  • Molecular formula: C12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_{3}.

  • Molecular weight: 227.3 g/mol .

  • SMILES notation: CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1\text{CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1} .

Spectral and Physicochemical Data

While direct spectral data for this compound is limited, analogous compounds like 4-methylpentanoic acid (CAS 646-07-1) provide reference points:

PropertyValueSource
Boiling point198°C (for 4-methylpentanoic acid)
Density0.923 g/mL
Refractive index1.415

The cyclopentyl group enhances lipophilicity, likely influencing solubility and membrane permeability .

Synthesis and Derivatives

Structural Analogues

Patent EP3981394A1 highlights structurally related carboxylic acids with substitutions on aromatic or heteroaromatic rings, suggesting this compound could belong to a class of enzyme inhibitors or allosteric modulators. For example:

  • 5-Trifluoromethyl-2-[(6-methylpyridin-2-yl)carbamoyl]benzoic acid (a patent compound with similar amide linkages) .

Applications in Pharmaceutical Research

Biological Activity

While direct bioactivity data is absent, the compound’s structural motifs align with known pharmacophores:

  • Amide bonds: Common in protease inhibitors (e.g., HIV protease inhibitors) .

  • Branched alkyl chains: Enhance binding to hydrophobic protein pockets .

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